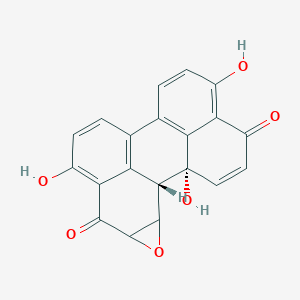

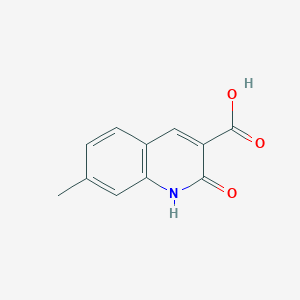

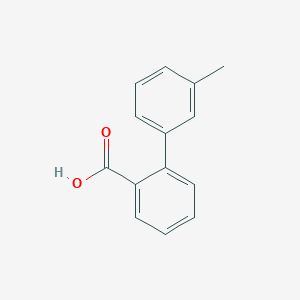

2-(3-メチルフェニル)安息香酸

概要

説明

Synthesis Analysis

The synthesis of benzoic acid derivatives, including 2-(3-methylphenyl)benzoic acid, involves a variety of chemical reactions, such as condensation reactions, functional group transformations, and carbon-carbon coupling reactions. For example, the synthesis of certain azo-benzoic acids through reactions involving aryldiazenyl phenyl compounds showcases the diversity of methods available for synthesizing complex benzoic acid derivatives (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including 2-(3-methylphenyl)benzoic acid, has been extensively studied using various spectroscopic techniques and theoretical calculations. These studies provide insights into the geometry, electronic structure, and intramolecular interactions of these molecules. For instance, research on the molecular and electronic structure of related compounds using density functional theory (DFT) reveals the effects of different substituents on the overall structure (Hameed, Jalbout, & Trzaskowski, 2007).

Chemical Reactions and Properties

Benzoic acid derivatives participate in a wide range of chemical reactions, reflecting their reactive functional groups and versatile chemistry. These reactions include esterification, nucleophilic substitution, and complexation with metals, leading to a variety of compounds with potential applications in materials science and catalysis (Singh, Singh, & Singh, 2014).

Physical Properties Analysis

The physical properties of 2-(3-methylphenyl)benzoic acid, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. X-ray diffraction studies, for example, have been used to elucidate the crystal structures of benzoic acid derivatives, revealing the influence of substituents on the packing and stability of the crystalline phases (Mague, Hua, & Li, 1998).

Chemical Properties Analysis

The chemical properties of 2-(3-methylphenyl)benzoic acid, including acidity, reactivity towards different reagents, and the ability to form derivatives and complexes, are of significant interest. Studies on the reactivity and interaction of benzoic acid derivatives with metals and other organic compounds provide valuable information on their potential uses in synthesis, catalysis, and materials science (Asegbeloyin, Izuogu, Oyeka, Okpareke, & Ibezim, 2019).

科学的研究の応用

医薬品用途

2-(3-メチルフェニル)安息香酸: は、非ステロイド系抗炎症薬(NSAID)であるトルフェナム酸と構造的に関連しています。 これは、新しい医薬品の開発、特に既存のNSAIDと比較して効果を高めたり、副作用を減らしたりできるアナログの合成において、潜在的な用途があります .

抗酸化剤および抗菌剤

3'-メチルビフェニル-2-カルボン酸の誘導体は、その抗酸化および抗菌活性について調べられています。これらの化合物は、合成して、フリーラジカルをスカベンジングし、金属をキレート化する能力について試験することができ、これは酸化ストレス関連疾患の予防に不可欠です。 さらに、それらの抗菌特性は、新しい抗菌剤を開発するための候補としています .

有機合成中間体

この化合物は、有機合成、特に研究および産業用途のための複雑な分子の作成において、中間体として役立ちます。 そのベンザミド誘導体は、医療、産業、潜在的な医薬品業界など、さまざまな分野で重要です .

作用機序

Target of Action

Similar compounds have been found to exhibit antimicrobial activity

Mode of Action

It is known that benzoic acid derivatives can interact with their targets through various mechanisms, often involving the inhibition of key enzymes or pathways .

Biochemical Pathways

Benzoic acid derivatives, including 2-(3-methylphenyl)benzoic Acid, are synthesized via the shikimate and phenylpropanoid pathways These pathways are crucial for the biosynthesis of a wide range of phenolic compounds

Pharmacokinetics

Similar compounds are known to be highly protein-bound with small volumes of distribution . They are cleared relatively fast, mainly by renal excretion

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that 2-(3-methylphenyl)benzoic Acid may also have potential antimicrobial effects.

Action Environment

The action, efficacy, and stability of 2-(3-methylphenyl)benzoic Acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or substances in the environment can potentially interact with 2-(3-methylphenyl)benzoic Acid, influencing its action and efficacy.

特性

IUPAC Name |

2-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISTUEPTMQFDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401899 | |

| Record name | 2-(3-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107412-71-5 | |

| Record name | 2-(3-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。